7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Library Synthesis

7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine (CAS 946259-89-8) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively validated in kinase inhibitor drug discovery. The compound features a chlorine atom at the 7-position, an isopropyl group at the 5-position, a methyl group at the 2-position, and a phenyl ring at the 3-position, a unique substitution pattern that establishes a distinct chemical space not represented by any FDA-approved kinase inhibitor.

Molecular Formula C16H16ClN3
Molecular Weight 285.77 g/mol
CAS No. 946259-89-8
Cat. No. B6422622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine
CAS946259-89-8
Molecular FormulaC16H16ClN3
Molecular Weight285.77 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)Cl
InChIInChI=1S/C16H16ClN3/c1-10(2)13-9-14(17)20-16(18-13)15(11(3)19-20)12-7-5-4-6-8-12/h4-10H,1-3H3
InChIKeyOHBJINVZMFTQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine (CAS 946259-89-8): Procurement-Ready Overview for Medicinal Chemistry and Kinase-Targeted Library Synthesis


7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine (CAS 946259-89-8) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively validated in kinase inhibitor drug discovery [1]. The compound features a chlorine atom at the 7-position, an isopropyl group at the 5-position, a methyl group at the 2-position, and a phenyl ring at the 3-position, a unique substitution pattern that establishes a distinct chemical space not represented by any FDA-approved kinase inhibitor [2]. With a molecular formula of C₁₆H₁₆ClN₃ and a molecular weight of 285.77 g/mol, the compound is primarily positioned as a versatile synthetic building block for late-stage diversification through nucleophilic aromatic substitution (SNAr) at the C7-chloro position, enabling rapid construction of focused compound libraries targeting the ATP-binding pockets of multiple kinase families [3].

Why 7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Other Pyrazolo[1,5-a]pyrimidine Analogs: Structural Uniqueness Drives Distinct Reactivity and Binding Profiles


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substitution pattern changes; even minor structural modifications at the C2, C3, C5, or C7 positions can profoundly alter kinase selectivity profiles, physicochemical properties, and synthetic utility [1]. The 7-chloro substituent in this compound serves as a critical reactive handle for nucleophilic aromatic substitution (SNAr), enabling installation of diverse amine, alkoxy, or thioether groups that cannot be accessed through other leaving group strategies with comparable regioselectivity [2]. Simultaneously, the combination of the 5-isopropyl and 3-phenyl groups contributes to a unique steric and electronic environment that modulates both the reactivity of the C7 position and the conformational preferences of the scaffold within ATP-binding sites, precluding simple interchange with des-chloro, des-methyl, or differently substituted analogs [3]. Users attempting to substitute this compound with commercially available alternatives such as 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS 900265-62-5, lacking the C2-methyl group) risk obtaining divergent SAR data and altered kinase selectivity profiles due to documented effects of C2-substitution on target engagement [1].

Quantitative Evidence Guide: Assessing 7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine Against Available Comparators


C7-Chloro SNAr Reactivity: Distinct Leaving Group Utility vs. the 7-Hydroxy Precursor for Library Synthesis

The C7-chloro group of this compound enables direct one-pot SNAr amination followed by palladium-catalyzed C–H arylation, a sequential diversification strategy that has been validated on closely related 7-chloropyrazolo[1,5-a]pyrimidine substrates to afford 3,7-disubstituted products in good yields [1]. In contrast, the corresponding 7-hydroxy analog (5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol) is essentially inert toward SNAr under identical conditions, requiring conversion to the chloro derivative via POCl₃ treatment before further functionalization, thereby adding a synthetic step and reducing overall atom economy [2].

Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Library Synthesis

C2-Methyl Substitution: Differentiating Pharmacophoric Space from the Closest Commercial Analog (CAS 900265-62-5)

The presence of a C2-methyl group on this compound distinguishes it from the closest commercially available analog, 7-chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS 900265-62-5), which lacks this substituent. Published SAR studies across the pyrazolo[1,5-a]pyrimidine class demonstrate that C2-position substitution modulates ATP-binding pocket occupancy and can alter kinase selectivity profiles; for instance, C2-methyl substitution in structurally related pyrazolo[1,5-a]pyrimidine series has been correlated with enhanced CDK2 inhibitory potency relative to C2-unsubstituted analogs [1]. In the broader kinase inhibitor literature, C2-substituted pyrazolo[1,5-a]pyrimidines have been reported with CDK2 IC₅₀ values ranging from 0.09 µM to low micromolar, whereas corresponding C2-unsubstituted analogs can show reduced potency by factors of 2- to 10-fold due to altered hinge-region hydrogen bonding interactions [2]. While direct head-to-head data for this exact compound vs. CAS 900265-62-5 have not been published, the class-level SAR evidence strongly indicates that C2-methyl substitution confers a differentiated biological profile that would not be replicated by the des-methyl analog.

Structure-Activity Relationships Kinase Selectivity Scaffold Differentiation

5-Isopropyl Substituent: Steric and Lipophilic Tuning vs. 5-Methyl or 5-Phenyl Pyrazolo[1,5-a]pyrimidine Analogs

The 5-isopropyl group on this compound provides a calculated logP contribution (clogP ~4.0–4.5 estimated for the neutral form) that is distinct from both the less lipophilic 5-methyl analogs (clogP ~3.0–3.5) and the more lipophilic 5-phenyl analogs (clogP ~5.0–5.5) [1]. In published pyrazolo[1,5-a]pyrimidine kinase inhibitor optimization programs, the nature of the C5 substituent has been shown to significantly impact lipophilic ligand efficiency (LLE) and selectivity windows; for example, 5-isopropyl substitution in CHK1 inhibitor series yielded LLE values (pIC₅₀ − logD) approximately 1–2 units higher than 5-phenyl analogs due to reduced off-target lipophilicity-driven binding, while maintaining comparable potency [2]. The isopropyl group also introduces a steric constraint that can favor binding to kinases with smaller gatekeeper residues, a feature not shared by 5-methyl (insufficient steric bulk) or 5-tert-butyl (excessive bulk leading to steric clashes) variants [1].

Lipophilic Ligand Efficiency Kinase Inhibitor Optimization Structure-Based Design

Hinge-Region Binding Compatibility: Pyrazolo[1,5-a]pyrimidine Core vs. Alternative Heterocyclic Kinase Inhibitor Scaffolds

The pyrazolo[1,5-a]pyrimidine core of this compound has been crystallographically validated as an ATP-competitive hinge-binding motif in multiple kinase targets. In a seminal study comparing four bicyclic cores for CDK2 inhibition, the pyrazolo[1,5-a]pyrimidine scaffold (represented by compound 9) emerged as the superior template, demonstrating potent CDK2 inhibition with in vitro IC₅₀ values in the low nanomolar range (IC₅₀ = 3–90 nM across CDK1, CDK2, CDK5, CDK7, and CDK9 for optimized derivative 4k/BS-194) [1]. Crystal structures of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors (e.g., compound 17r, PDB 3OT8) confirm a conserved binding mode where the N1 nitrogen of the pyrazolo[1,5-a]pyrimidine core accepts a hydrogen bond from the hinge region backbone NH, while the C7-substituent projects toward the solvent-exposed region, making this scaffold uniquely compatible with modular C7-diversification strategies that preserve hinge recognition [2]. In contrast, alternative scaffolds such as pyrazolo[3,4-d]pyrimidines or imidazo[1,2-a]pyrazines exhibit altered hinge-region hydrogen-bonding geometries that can reduce binding affinity by 10- to 100-fold for specific kinase targets [1].

Kinase Hinge Binding ATP-Competitive Inhibition Scaffold Selection

Optimal Application Scenarios for 7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Synthesis via C7-SNAr Diversification

This compound serves as an ideal core scaffold for building focused kinase inhibitor libraries targeting CDK, CHK1, Pim, or JAK kinase families. The 7-chloro group enables parallel SNAr amination with diverse primary and secondary amines (40–96 building blocks per library), generating 7-aminopyrazolo[1,5-a]pyrimidine derivatives in a single step under mild conditions (K₂CO₃, DMF, 80 °C) [1]. The pre-installed C2-methyl, C3-phenyl, and C5-isopropyl groups occupy key lipophilic pockets in the ATP-binding site, allowing library design to focus on C7-substituent variation for modulating solvent-exposed region interactions, ADME properties, and kinase selectivity [2].

Hit-to-Lead Optimization Starting Point with Pre-Balanced Physicochemical Properties

The compound's substitution pattern (5-isopropyl, clogP ~4.0–4.5) provides a starting point with lipophilicity within the optimal range for oral bioavailability (Lipinski Rule of 5 compliance: MW 285.77, HBA 3, HBD 0, calculated logP <5), reducing the need for property optimization during hit-to-lead progression [1]. In CHK1 inhibitor programs using the pyrazolo[1,5-a]pyrimidine scaffold, 5-isopropyl-substituted analogs demonstrated LLE values 1–2 units higher than 5-phenyl counterparts, indicating superior efficiency in translating lipophilicity into target binding [2]. This positions the compound as an advantageous starting point for lead optimization campaigns where maintaining favorable DMPK profiles is critical.

Chemical Probe Development for Kinase Selectivity Profiling

The crystallographically validated hinge-binding mode of the pyrazolo[1,5-a]pyrimidine core, combined with the C7-modular diversification handle, makes this compound a suitable precursor for developing chemical probes to interrogate kinase selectivity [1]. By synthesizing a matrix of C7-derivatized analogs and screening against kinase panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler), researchers can map selectivity determinants associated with C7-substituent variation while the C2/C3/C5 pharmacophore maintains conserved hinge recognition. This approach has been successfully employed with structurally related pyrazolo[1,5-a]pyrimidine scaffolds to achieve selective CDK2, CDK9, and CHK1 inhibition [2].

Fragment-Based and Structure-Guided Drug Design (SBDD) Template

The compound's molecular weight (285.77 g/mol) and defined substitution pattern make it suitable as an 'anchor fragment' in structure-guided drug design workflows. Unlike smaller fragment hits (MW 150–250) that require extensive growing and linking, this compound occupies multiple sub-pockets simultaneously (hinge region, lipophilic pocket, solvent channel), providing a higher starting affinity (~mM to low µM expected for kinase targets based on class SAR) and a well-defined vector for further elaboration at C7 [1]. The availability of high-resolution crystal structures of pyrazolo[1,5-a]pyrimidine-kinase complexes (e.g., PDB 3OT8, resolution 2.4 Å) facilitates structure-based optimization, enabling rational design of C7-substituents to exploit interactions with the ribose pocket, solvent channel, or selectivity pockets [2].

Quote Request

Request a Quote for 7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.